molecular formula C12H19NO4 B2827268 (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2089246-05-7

(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2827268
CAS No.: 2089246-05-7
M. Wt: 241.28 g/mol
InChI Key: SNFJFCWJDFDLSN-UHFFFAOYSA-N
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Description

This compound is a bicyclo[3.1.0]hexane derivative with a tert-butoxycarbonylamino (Boc) group at the 3-position and a carboxylic acid at the 1-position. Its stereochemistry (1R,3R,5R) confers rigidity to the bicyclic scaffold, making it a valuable intermediate in medicinal chemistry for constrained peptide mimetics and protease inhibitors. The Boc group serves as a protective moiety for amines, enabling selective functionalization during synthesis . Molecular weight calculations based on its formula (C₁₂H₁₈N₂O₄) yield 254.28 g/mol.

Properties

CAS No.

2089246-05-7

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-7-5-12(7,6-8)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

SNFJFCWJDFDLSN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues of Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane core is prevalent in bioactive molecules due to its conformational restriction. Key analogues include:

Table 1: Comparative Analysis of Bicyclo[3.1.0]hexane Derivatives
Compound Name Substituents Stereochemistry Molecular Formula Key Applications Source
(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic Acid Boc-amino, carboxylic acid 1R,3R,5R C₁₂H₁₈N₂O₄ Peptide synthesis, enzyme inhibitors
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Boc-protected azabicyclo, carboxylic acid 1R,2S,5S C₁₁H₁₇NO₄ mGlu receptor modulation
(1R,3R,5S)-Bicyclo[3.1.0]hexane-3-carboxylic Acid Carboxylic acid 1R,3R,5S C₇H₁₀O₂ Intermediate for chiral ligands
(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2812223) Thiotriazole, dicarboxylic acid 1R,2S,4R,5R,6R C₁₀H₁₂N₄O₄S Potent mGlu2 agonist
(1R,3R,5S)-1-Amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane Amino, hydroxymethyl 1R,3R,5S C₇H₁₃NO Carbocyclic nucleoside precursor

Key Differences in Functional Groups and Bioactivity

  • Boc-Protected Analogues: The target compound and (1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid share Boc protection but differ in ring substitution (aza vs. non-aza). The aza variant enhances hydrogen-bonding capacity, critical for mGlu receptor binding .
  • Carboxylic Acid Positioning : (1R,3R,5S)-Bicyclo[3.1.0]hexane-3-carboxylic acid lacks the Boc group and shows reduced steric hindrance, favoring metal coordination in catalysis.
  • Thiotriazole Modification : LY2812223 introduces a sulfur-containing heterocycle, enhancing mGlu2 receptor selectivity (EC₅₀ = 14 nM) compared to simpler carboxylic acid derivatives.

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : The carboxylic acid group in the target compound mimics transition states in protease substrates, useful in HIV-1 protease inhibitor design .
  • Chiral Intermediates : (1R,3R,5S)-Bicyclo[3.1.0]hexane-3-carboxylic acid serves as a building block for asymmetric synthesis in pharmaceuticals .

Biological Activity

(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid, also known as a bicyclic amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure which contributes to its unique chemical properties. The molecular formula is C14H25N2O4C_{14}H_{25}N_{2}O_{4}, indicating the presence of functional groups that may interact with biological macromolecules.

PropertyValue
Molecular FormulaC14H25N2O4
Molecular Weight273.36 g/mol
IUPAC NameThis compound
CAS Number1400583-09-6

Synthesis Methods

The synthesis of this compound typically involves the protection of amine groups and subsequent esterification reactions. A common method includes:

  • Protection of Amine Group : Using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
  • Esterification : The carboxylic acid group is esterified using ethanol and an acid catalyst.

These steps are crucial for obtaining high yields and purity in the final product.

The biological activity of this compound primarily revolves around its interactions with various biological targets:

  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes due to its structural mimicry of natural substrates.
  • Receptor Modulation : It has been shown to interact with specific receptors involved in metabolic pathways, potentially influencing physiological responses.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this bicyclic structure exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Research indicated that this compound could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Research Findings

Recent findings have highlighted the following aspects:

  • Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, making it a candidate for further drug development.
  • Toxicity Profile : Preliminary toxicity assessments suggest a low toxicity profile at therapeutic doses, which is promising for clinical applications.

Q & A

Basic Question: What synthetic strategies ensure the correct stereochemistry of the bicyclo[3.1.0]hexane core during synthesis?

Methodological Answer:
The bicyclo[3.1.0]hexane scaffold requires precise stereochemical control, often achieved via cyclization of precursors with pre-established stereocenters. Key steps include:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring while retaining stereochemistry .
  • Protection of the amino group : Introducing the tert-butoxycarbonyl (Boc) group early via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, triethylamine) to prevent side reactions .
  • Optimized cyclization conditions : Strong acids (e.g., TFA) or bases (e.g., NaH) may be used to promote ring closure, with temperature control (0–25°C) to minimize racemization .

Basic Question: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : HPLC or UPLC with a C18 column and UV detection (210–254 nm) to assess purity (>95%) .
  • Stereochemical confirmation :
    • NMR : 1^1H-1^1H coupling constants (e.g., J1,3J_{1,3}, J3,5J_{3,5}) and NOESY correlations to confirm bicyclic geometry and substituent orientation .
    • X-ray crystallography : For unambiguous assignment of absolute stereochemistry, particularly if chiral centers are ambiguous via NMR .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C12H18N2O4C_{12}H_{18}N_2O_4) .

Advanced Question: How can contradictory NOE or coupling constant data in NMR be resolved for this bicyclic system?

Methodological Answer:
Conflicting NMR data may arise from conformational rigidity or dynamic effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., ring puckering) that average signals at higher temperatures .
  • DFT calculations : Compare experimental 1^1H and 13^{13}C shifts with computed values (using software like Gaussian or ORCA) to validate proposed conformers .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to enhance signal resolution in 2D NMR experiments (e.g., HSQC, HMBC) .

Advanced Question: What strategies mitigate side reactions during Boc deprotection of the amino group?

Methodological Answer:
The Boc group is typically removed with TFA in DCM, but side reactions (e.g., cyclopropane ring opening) can occur. Mitigation approaches:

  • Low-temperature deprotection : Perform reactions at −20°C to slow acid-induced degradation .
  • Scavengers : Add scavengers (e.g., triisopropylsilane, H2_2O) to quench reactive intermediates .
  • Alternative protecting groups : Test base-labile groups (e.g., Fmoc) if acid sensitivity persists, though steric hindrance may complicate their introduction .

Advanced Question: How does the tert-butoxycarbonylamino group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The Boc group:

  • Steric effects : Hinders nucleophilic attack at the carbonyl due to the bulky tert-butyl moiety, favoring selective reactions at the carboxylic acid .
  • Electronic effects : Electron-withdrawing nature activates the carbonyl for reactions with amines (e.g., peptide coupling via EDC/HOBt) .
  • Stability : Resists hydrolysis under basic conditions but is labile in acidic media, enabling orthogonal deprotection strategies .

Advanced Question: What computational methods predict the bioactive conformation of this compound in enzyme-binding studies?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., proteases), focusing on the bicyclic scaffold’s rigidity and hydrogen-bonding motifs .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability in aqueous vs. lipid environments .
  • Free-energy calculations : MM-PBSA or MM-GBSA to rank binding affinities of stereoisomers, guiding SAR studies .

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